molecular formula C18H19N3O3 B2573419 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide CAS No. 446278-70-2

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide

Cat. No. B2573419
CAS RN: 446278-70-2
M. Wt: 325.368
InChI Key: CGEFNKPBWCDFHQ-UHFFFAOYSA-N
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Description

“6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and is synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to imines, amines, thioureas, and hydrazones .

Scientific Research Applications

Chemosensor Systems

This compound has been utilized in the development of chemosensor systems . These systems are designed to detect specific chemical substances, and the compound’s derivatives exhibit high selectivity for anions . The presence of amino groups in the structure allows for further functionalization, leading to the creation of imines, amines, thioureas, and hydrazones, which can be tailored for specific sensor applications .

Fluorescent Chemosensors

The derivatives of this compound have properties that make them highly effective as fluorescent chemosensors . They can be used to detect various cations like H+, Zn2+, Cd2+, and Hg2+ through the photoinduced electron transfer (PET) effect . Adjusting the fluorophore structure within these systems can change the sensor properties and the working effect, such as shifting to photoinduced charge transfer (PCT) when using naphthalimide derivatives .

Ionochromic Sensors

Ionochromic sensors: are another application where this compound’s derivatives can be employed. These sensors change color in the presence of specific ions, making them useful for visual detection of cations and anions. The compound’s structure, with a free amino group, allows for the introduction of additional complex-forming fragments and/or fluorophores, enhancing the effectiveness and selectivity of the sensors .

Synthesis of Isoquinoline-1,3-diones

The compound serves as a key substrate in the synthesis of isoquinoline-1,3-diones . These diones have garnered attention for their potential use in various synthetic methods that are simple, mild, green, and efficient. The compound’s derivatives can be synthesized using different radical precursors, which include elements like carbon, sulfur, phosphorus, nitrogen, silicon, and bromine .

properties

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-20-15(22)10-2-1-3-11-21-17(23)13-8-4-6-12-7-5-9-14(16(12)13)18(21)24/h4-9H,1-3,10-11,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEFNKPBWCDFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide

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